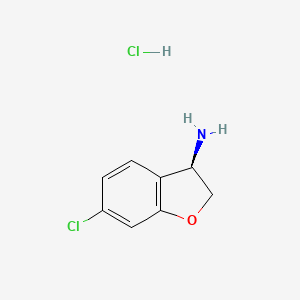

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3R)-6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBVJRISNWNHM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various cyclization reactions, such as the Friedel-Crafts acylation followed by cyclization.

Chlorination: The benzofuran ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Amination: The chlorinated benzofuran is subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amine group.

Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral resolving agents.

Industrial Production Methods

Industrial production of ®-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C8H9ClN·HCl

- Molecular Weight : Approximately 206.07 g/mol

- IUPAC Name : (3S)-6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

- Canonical SMILES : C1C(C2=C(O1)C=C(C=C2)Cl)N.Cl

This structure features a benzofuran core with a chlorine substituent at the 6-position and an amine group at the 3-position, contributing to its reactivity and potential biological interactions.

Organic Synthesis

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a valuable building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as:

- Substitution Reactions : The chloro group can be replaced with different functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to yield hydroxylated derivatives or reduction to modify its functional groups.

Biological Studies

The compound's biological activity is of particular interest, especially concerning its interaction with enzymes and receptors:

- Cytochrome P450 Inhibition : Research indicates that it inhibits CYP1A2, an enzyme crucial for drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making it relevant in drug development contexts.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter systems or enhancing cellular antioxidant defenses.

Case Study 1: Neuroprotection in Cellular Models

A study involving cultured neuronal cells demonstrated that treatment with (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride led to a significant reduction in cell death caused by oxidative stress. The compound was found to upregulate key antioxidant enzymes, indicating its potential therapeutic applications for neurodegenerative disorders.

Case Study 2: Drug Interaction Profiles

In pharmacokinetic studies where this compound was co-administered with drugs metabolized by CYP1A2, altered plasma concentrations were observed. This highlights the importance of understanding drug interactions when developing therapies involving this compound.

Applications in Pharmaceutical Development

Due to its biological activities, (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is being investigated for several pharmaceutical applications:

| Application Area | Description |

|---|---|

| Drug Development | Potential therapeutic agent for neurological disorders due to neuroprotective effects. |

| Enzyme Inhibition Studies | Used to explore interactions with cytochrome P450 enzymes for drug metabolism research. |

| Chemical Synthesis | Acts as a precursor for synthesizing other biologically active compounds. |

Mechanism of Action

The mechanism of action of ®-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

®-Phenylephrine Hydrochloride: A chiral compound with similar structural features, used as a sympathomimetic agent.

®-Phenoxybenzamine Hydrochloride: Another chiral compound with applications in medicinal chemistry.

Uniqueness

®-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its chlorine and amine substituents make it a versatile intermediate for further chemical modifications and applications.

Biological Activity

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a bicyclic structure that includes a benzofuran moiety, which is fused with an amine group and a chlorine atom at the 6-position. The compound's molecular formula is C₈H₉ClN·HCl, and it has a molar mass of approximately 191.08 g/mol.

Biological Activity

Research indicates that (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride exhibits various biological activities, particularly in the context of neurological disorders and enzyme inhibition.

1. Enzyme Inhibition:

The compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in polypharmacy contexts.

2. Neuroprotective Properties:

(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride shows promise in neuroprotection. Its ability to modulate neurotransmitter systems may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

3. Cytotoxicity Studies:

Recent studies have indicated selective cytotoxicity against certain cancer cell lines, particularly those deficient in BRCA2. This suggests potential applications in cancer therapeutics, particularly for tumors that exhibit specific genetic vulnerabilities .

The mechanism through which (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride exerts its biological effects involves interactions with various molecular targets:

- Binding Affinity: The compound's structure allows it to bind effectively to target receptors and enzymes, modulating their activity. For instance, it has been shown to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .

- Signal Transduction: By influencing signaling pathways related to cell survival and apoptosis, this compound can potentially alter the progression of neurodegenerative diseases and cancer .

Research Findings

A summary of key research findings regarding (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is presented in the table below:

Case Studies

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of various compounds, (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride demonstrated significant reduction in neuronal cell death induced by oxidative stress. This was attributed to its ability to enhance antioxidant defenses within neurons.

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's effects on BRCA-deficient cancer cell lines. Results indicated that treatment with (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride led to increased apoptosis rates compared to control groups, highlighting its potential as a therapeutic agent in specific cancer types.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride?

- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine. Polarimetric analysis should complement chromatographic data to confirm optical rotation values consistent with the (R)-enantiomer. For validation, compare retention times with the (S)-enantiomer reference standard, as described in chiral separation protocols for dihydrobenzofuran derivatives .

Q. How can researchers ensure the stability of (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride during storage?

- Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the amine hydrochloride moiety. Stability should be monitored via periodic NMR (e.g., disappearance of amine proton signals at δ 2.8–3.1 ppm) and mass spectrometry to detect degradation products like free amine or chlorinated byproducts .

Q. What synthetic routes are commonly employed to prepare (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride?

- Methodological Answer : A two-step approach is typical:

Ring closure : 6-chloro-2-hydroxyacetophenone undergoes cyclization with chloroethylamine in the presence of BF₃·Et₂O to form the dihydrobenzofuran backbone.

Enantioselective resolution : Use (R)-mandelic acid as a chiral resolving agent in a recrystallization step to isolate the (R)-enantiomer, followed by HCl salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride across different assay systems?

- Methodological Answer : Discrepancies may arise from differences in receptor subtype specificity or assay conditions (e.g., buffer pH, ion concentrations). To address this:

- Perform comparative binding assays using radiolabeled ligands (e.g., [³H]-SCH23390 for dopamine D1-like receptors) under standardized buffer conditions (pH 7.4, 25 mM Mg²⁺).

- Validate functional activity via cAMP accumulation assays in HEK293 cells transfected with human dopamine D2/D3 receptors, as structural analogs like SKF83959 show divergent signaling profiles depending on receptor coupling .

Q. What strategies are effective for optimizing the yield of the (R)-enantiomer during asymmetric synthesis?

- Methodological Answer : Employ kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (toluene or THF) to selectively acylate the (S)-enantiomer, leaving the (R)-amine unreacted. Monitor enantiomeric excess (ee) via chiral GC-MS and optimize reaction time/temperature to achieve >98% ee .

Q. How should researchers design experiments to investigate the metabolic fate of (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in vivo?

- Methodological Answer : Use LC-HRMS/MS with a C18 column and electrospray ionization to identify phase I (oxidation, dechlorination) and phase II (glucuronidation) metabolites in rodent plasma. Co-administer a CYP450 inhibitor cocktail (e.g., 1-aminobenzotriazole) to distinguish enzymatic pathways. Compare results with structurally related compounds like fenoldopam, which undergoes rapid sulfation .

Safety and Handling

Q. What are critical safety considerations when handling (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in aqueous solutions?

- Methodological Answer : The compound is hygroscopic and may release HCl vapors upon moisture exposure. Always use a fume hood and pH-stabilized buffers (e.g., PBS pH 7.4) to minimize acid-catalyzed degradation. Conduct a compatibility test with common lab plastics (e.g., polypropylene vs. polystyrene) to avoid leaching of contaminants during storage .

Data Interpretation

Q. How can researchers address variability in IC₅₀ values for (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride across different cell lines?

- Methodological Answer : Variability may stem from differences in receptor expression levels or endogenous modulators (e.g., GTP concentration). Normalize data using a reference agonist (e.g., dopamine at 10 μM) and perform Schild regression analysis to calculate pA₂ values, which are less dependent on assay conditions. Include a positive control like quinpirole for D2 receptor studies .

Experimental Design

Q. What controls are essential when studying the electrophysiological effects of (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in neuronal cultures?

- Methodological Answer : Include:

- Vehicle control : 0.1% ascorbic acid in saline to account for antioxidant effects.

- Pharmacological control : Co-application of sulpiride (20 μM) to block D2 autoreceptors and isolate post-synaptic responses.

- Enantiomer control : (S)-enantiomer at equivalent concentrations to confirm stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.